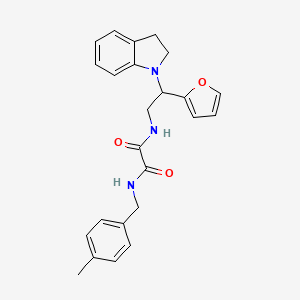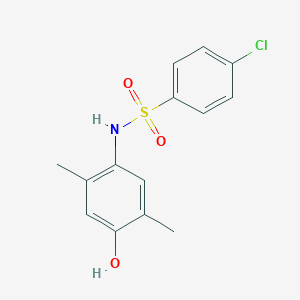
4-Chlor-N-(4-Hydroxy-2,5-dimethylphenyl)benzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzenesulfonamide is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a chloro group, a hydroxy group, and a sulfonamide group attached to a benzene ring. Its molecular formula is C14H14ClNO3S.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
Target of Action
The primary target of 4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. It is overexpressed in many solid tumors, making it a promising target for antiproliferative agents .
Mode of Action
The compound interacts with CA IX, inhibiting its activity It is known that benzenesulfonamide derivatives can bind to the active site of carbonic anhydrases, disrupting their function .
Biochemical Pathways
The inhibition of CA IX affects the pH regulation in tumor cells. Normally, tumor cells shift their metabolism to anaerobic glycolysis, which significantly modifies the pH. The inhibition of CA IX disrupts this process, potentially leading to a less favorable environment for tumor growth .
Result of Action
The inhibition of CA IX by 4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzenesulfonamide can lead to antiproliferative effects. In studies, some benzenesulfonamide derivatives have shown significant inhibitory effects against cancer cell lines . For example, certain derivatives were able to induce apoptosis in MDA-MB-231 cells, a triple-negative breast cancer cell line .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzenesulfonyl chloride and 4-hydroxy-2,5-dimethylaniline as the primary reactants.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.
Product Isolation: The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain pure 4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzenesulfonamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or water, and mild heating.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide, solvents like acetone or water.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst, solvents like ethanol or methanol.
Major Products Formed
Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide: Similar structure but lacks the hydroxy group.
4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide: Similar structure but lacks the dimethyl groups.
Uniqueness
4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzenesulfonamide is unique due to the presence of both hydroxy and dimethyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c1-9-8-14(17)10(2)7-13(9)16-20(18,19)12-5-3-11(15)4-6-12/h3-8,16-17H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDDDCGNFUBLBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Methyl-4-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methoxy]pyridine](/img/structure/B2356710.png)
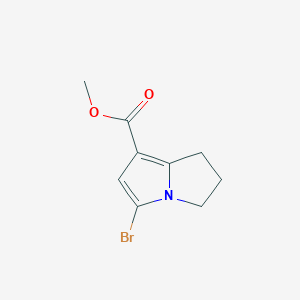
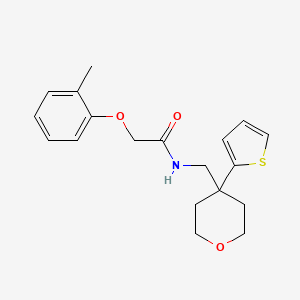
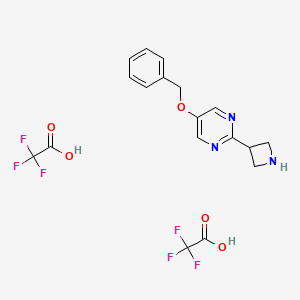
![(1R,5S)-8-((2-fluorophenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2356715.png)
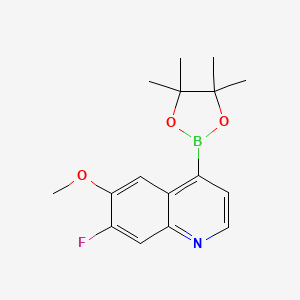
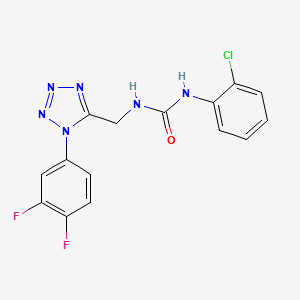
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2356719.png)
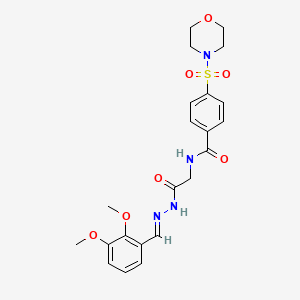
![2-(3,4-dimethylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2356724.png)
![4-[3-(Dimethylamino)phenoxy]benzene-1-carbothioamide](/img/structure/B2356725.png)
![ethyl [4-({2-oxo-2-[(2-thienylmethyl)amino]ethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2356727.png)

